A Comprehensive Technical Guide to the Physical and Chemical Properties of Triethylbenzene
A Comprehensive Technical Guide to the Physical and Chemical Properties of Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of triethylbenzene, with a focus on its three isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene (B43892), and 1,3,5-triethylbenzene (B86046). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other industrial sectors who utilize this aromatic hydrocarbon.
Physical Properties
Triethylbenzene is a colorless liquid with a characteristic aromatic odor.[1][2] As with many aromatic hydrocarbons, it is generally insoluble in water but soluble in common organic solvents such as ethanol, ether, hexane, and heptane.[1][3][4] The physical properties vary slightly among its isomers due to the different arrangement of the ethyl groups on the benzene (B151609) ring.[1]
Quantitative Physical Properties of Triethylbenzene Isomers
| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol [5] | 162.27 g/mol [1] | 162.27 g/mol [3] |
| CAS Number | 2564-83-2 (for 1,2,4-)[1] | 877-44-1[6] | 102-25-0[3] |
| Appearance | Colorless liquid | Colorless liquid[1] | Colorless liquid[3] |
| Odor | Aromatic hydrocarbon[1] | Aromatic hydrocarbon[1] | Aromatic |
| Melting Point | - | -47.50 °C[1] | - |
| Boiling Point | - | 216.00 °C[1] | 215-218 °C[3] |
| Density | - | 0.8860 g/cm³[1] | ~0.86 g/cm³[3] |
| Flash Point | - | - | ~81 °C[3] |
| Solubility in Water | Poor | Poor[1] | Insoluble[3] |
| Solubility in Organic Solvents | Soluble | Soluble in nonpolar solvents[1] | Soluble in ether and alcohols[3] |
| Refractive Index (n20/D) | - | - | 1.495[4] |
Chemical Properties and Reactivity
The chemical reactivity of triethylbenzene is primarily characterized by the reactions of the aromatic ring and the ethyl side chains. The ethyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation.[6] The regioselectivity of these substitutions is influenced by the positions of the existing ethyl groups.[6]
Triethylbenzene can undergo vigorous reactions with strong oxidizing agents.[7] It is stable under normal conditions and transportation.[7][8]
Synthesis of Triethylbenzene
The most common method for synthesizing triethylbenzene is through the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide or ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[6][9]
Another industrial method involves the disproportionation of ethylbenzene (B125841) .[10] This process typically involves heating ethylbenzene in the presence of a catalyst, leading to the formation of a mixture of benzene, diethylbenzenes, triethylbenzenes, and other polyalkylated benzenes.[10] The reaction mixture is then separated by rectification to isolate the triethylbenzene fraction.[10]
Experimental Protocols
Determination of Boiling Point by Simple Distillation
The boiling point of liquid compounds like triethylbenzene can be determined using simple distillation.[11]
Methodology:
-
A sample of the triethylbenzene isomer is placed in a round-bottom flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a stable temperature reading as the liquid actively boils and condenses, is recorded as the boiling point.[11]
Determination of Melting Point
For isomers that are solid at or near room temperature, a melting point apparatus can be used.[11]
Methodology:
-
A small, powdered sample of the solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus and heated slowly.
-
The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[11]
Determination of Solubility
The solubility of triethylbenzene in various solvents can be determined qualitatively.
Methodology:
-
A small amount of triethylbenzene is added to a test tube containing a specific solvent (e.g., water, ethanol, hexane).
-
The mixture is agitated to observe if the triethylbenzene dissolves.
-
Observations of miscibility or immiscibility are recorded. For immiscible liquids, the relative densities can be observed by which layer is on top.[12]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of triethylbenzene.
Caption: Workflow for Triethylbenzene Synthesis and Characterization.
Safety and Handling
Triethylbenzene is a combustible liquid and should be handled with care.[8] Vapors may cause eye and respiratory irritation, and prolonged skin contact can lead to dermatitis. It is important to use personal protective equipment, such as safety goggles and gloves, when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers; water may be ineffective.
Industrial and Research Applications
Triethylbenzene isomers are utilized in various industrial and research settings. They serve as intermediates in the synthesis of other chemicals.[1][3] For instance, 1,3,5-triethylbenzene is used in supramolecular chemistry as a scaffold to create molecular receptors and in the synthesis of di- and trinucleating ligands.[3][9] 1,2,4-triethylbenzene is used in the production of dyes and pharmaceuticals.[13] In the fossil fuel industry, it can act as a biological marker.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,3,5-TRIETHYLBENZENE | 102-25-0 [chemicalbook.com]
- 5. Benzene, 1,2,3-triethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. nbinno.com [nbinno.com]
- 7. triethylbenzene | 25340-18-5 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]
- 10. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
